N-isobutylpyrimidin-2-amine
CAS No.:
Cat. No.: VC13316024
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3 |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N-(2-methylpropyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C8H13N3/c1-7(2)6-11-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | KXCWPZCIOOLNOU-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=NC=CC=N1 |
| Canonical SMILES | CC(C)CNC1=NC=CC=N1 |
Introduction
Chemical Identity and Structural Properties
N-Isobutylpyrimidin-2-amine belongs to the pyrimidine class, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its molecular formula is C₈H₁₃N₃, with a molar mass of 151.21 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methylpropyl)pyrimidin-2-amine |
| SMILES | CC(C)CNC₁=NC=CC=N₁ |
| InChI Key | KXCWPZCIOOLNOU-UHFFFAOYSA-N |
| PubChem CID | 5134237 |
| Melting/Boiling Points | Not experimentally reported |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
The compound’s planar pyrimidine ring and branched isobutyl group contribute to its lipophilicity, influencing its pharmacokinetic properties .
Synthesis and Structural Modification
Synthetic Pathways
While no explicit synthesis for N-isobutylpyrimidin-2-amine is documented, analogous methods for pyrimidine amines suggest two plausible routes:
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Nucleophilic Substitution:
Reaction of 2-chloropyrimidine with isobutylamine under basic conditions . For example:This method is widely used for introducing alkylamine substituents to pyrimidines .
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Reductive Amination:
Condensation of pyrimidine-2-carbaldehyde with isobutylamine followed by reduction . Such strategies are common in heterocyclic chemistry to form stable amine linkages .
Structural Analogs
Halogenated derivatives, such as 4,6-dichloro-N-isobutylpyrimidin-2-amine (CAS: 72063-75-3), demonstrate the versatility of this scaffold for further functionalization . Chlorine atoms at the 4- and 6-positions enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
N-Isobutylpyrimidin-2-amine serves as a precursor for:
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Anticancer agents: Pyrimidine derivatives inhibit kinases (e.g., Nek2) and modulate cell cycle proteins .
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Antimicrobial compounds: Substituted pyrimidines exhibit activity against bacterial and fungal pathogens .
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Neurological therapeutics: Analogous structures target lipid-mediated signaling pathways (e.g., NAPE-PLD inhibitors) .
Hypothesized Biological Activities
While direct data on N-isobutylpyrimidin-2-amine are sparse, related pyrimidines suggest potential activities:
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial DNA synthesis | |
| Anticancer | Kinase inhibition or apoptosis induction | |
| Anti-inflammatory | Modulation of lipid signaling pathways |
Hypothetical SAR Insights:
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The isobutyl chain may enhance membrane permeability.
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The pyrimidine core could engage in hydrogen bonding with target proteins .
Future Directions
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Synthetic Optimization: Explore photocatalytic or flow-chemistry methods to improve yield .
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Biological Screening: Prioritize assays for kinase inhibition and antimicrobial activity.
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Prodrug Development: Leverage the amine group for carbamate-based prodrugs (e.g., inspired by crizotinib derivatives) .
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